1-(6-Phenylpyrimidin-4-yl)ethanone
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Overview
Description
1-(6-Phenylpyrimidin-4-yl)ethanone is an organic compound characterized by a pyrimidine ring substituted with a phenyl group at the 6-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-phenylpyrimidine-4-carbaldehyde with an appropriate acetylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(6-Phenylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrimidine rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpyrimidinyl ethanones depending on the reagents used.
Scientific Research Applications
1-(6-Phenylpyrimidin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator at the M1 muscarinic acetylcholine receptors, enhancing the receptor’s response to its natural ligand, acetylcholine. This modulation can influence various signaling pathways, including extracellular signal-regulated kinases (ERK) phosphorylation and inositol monophosphate (IP1) accumulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylpyridine-2-one
- 6-Phenylpyrimidin-4-one
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-amine
Uniqueness
1-(6-Phenylpyrimidin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
64571-51-3 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)11-7-12(14-8-13-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
IWMCUKMWPSVNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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